2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Overview
Description
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring . This compound has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed asymmetric hydrogenation reactions . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated carbazole derivatives.
Substitution: Formation of halogenated or alkylated carbazole derivatives.
Scientific Research Applications
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Similar structure but with a benzyl group attached.
1,2,3,4-tetrahydrocarbazole: Lacks the carboxylic acid group.
Ondansetron: A related compound used as an antiemetic.
Uniqueness
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJTDRFZSKTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366262 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65764-56-9 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the corrosion inhibition properties of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid?
A1: While the provided abstract doesn't specifically mention this compound, it highlights the investigation of various carbazole derivatives as potential mild steel corrosion inhibitors []. The research likely explores how these carbazole derivatives, potentially including the compound in question, interact with the metal surface to hinder corrosion processes in both abiotic and biotic environments. This suggests that this compound could possess properties that make it suitable for further investigation as a corrosion inhibitor.
Q2: How might computational chemistry contribute to understanding the behavior of this compound as a corrosion inhibitor?
A2: Computational methods could be valuable in studying this compound. Researchers could use techniques like molecular dynamics simulations to model the interaction between the compound and the metal surface []. This would provide insights into the adsorption mechanism, helping to understand how effectively the compound forms a protective layer against corrosive agents. Additionally, quantum chemical calculations could be used to determine the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its ability to donate or accept electrons and therefore influence its interaction with the metal surface. This information could guide the design of more effective corrosion inhibitors based on similar chemical structures.
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